阿莫罗芬

概述

描述

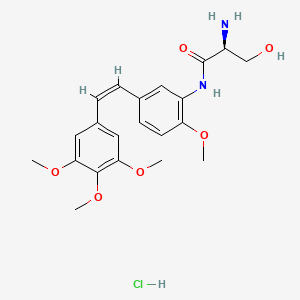

Amorolfine is a morpholine antifungal drug that inhibits Δ14-sterol reductase and cholestenol Δ-isomerase, which depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membranes . It is commonly used in the form of a nail lacquer to treat onychomycosis, a fungal infection of the toenails and fingernails .

科学研究应用

阿莫罗芬具有广泛的科学研究应用。 在医学上,它主要用于治疗指甲和皮肤的真菌感染 . 它也已被研究用于治疗其他类型的真菌感染,例如皮肤真菌病 . 在化学领域,阿莫罗芬被用作研究真菌中甾醇合成途径抑制的模型化合物 . 此外,它在制药行业中用于开发新的抗真菌治疗方法 .

作用机制

阿莫罗芬通过抑制真菌酶 Δ14-还原酶和 Δ7-Δ8 异构酶来发挥其抗真菌作用 . 这些酶参与麦角甾醇的合成,麦角甾醇是真菌细胞膜的重要组成部分。 通过抑制这些酶,阿莫罗芬会破坏麦角甾醇的产生,导致真菌细胞膜中积累 ignosterol . 这种破坏会削弱细胞膜,最终导致真菌细胞死亡 .

生化分析

Biochemical Properties

Amorolfine inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .

Cellular Effects

Amorolfine’s primary cellular effect is the disruption of fungal cell membrane structure and function . By inhibiting key enzymes in the sterol synthesis pathway, it depletes ergosterol, a critical component of fungal cell membranes. This leads to the accumulation of ignosterol, which disrupts the integrity and function of the cell membrane .

Molecular Mechanism

The molecular mechanism of Amorolfine involves the inhibition of D14 reductase and D7-D8 isomerase, enzymes critical to the fungal sterol synthesis pathway . This inhibition disrupts the production of ergosterol, leading to a depletion of this essential component of fungal cell membranes. As a result, ignosterol accumulates in the cell membranes, disrupting their function .

Temporal Effects in Laboratory Settings

The effects of Amorolfine in laboratory settings are typically observed over a period of 6 to 12 months . It is applied once each week as a 5% nail lacquer, and its effectiveness in treating toenail onychomycosis ranges from 60% to 71% .

Metabolic Pathways

Amorolfine’s primary metabolic action is the inhibition of the fungal sterol synthesis pathway . It specifically inhibits the enzymes D14 reductase and D7-D8 isomerase, disrupting the production of ergosterol and leading to the accumulation of ignosterol .

Transport and Distribution

Amorolfine is typically applied topically in the form of a nail lacquer

Subcellular Localization

The subcellular localization of Amorolfine is primarily within the fungal cytoplasmic cell membranes . By inhibiting key enzymes in the sterol synthesis pathway, it disrupts the composition of these membranes, leading to the accumulation of ignosterol .

准备方法

阿莫罗芬可以通过多种方法合成。 一种常见的方法是在钯催化剂和碱的存在下,使 4-碘叔戊基苯与吗啉衍生物反应 . 反应条件通常包括使用 N-甲基吡咯烷酮作为溶剂。 然后将产物纯化并转化为其盐酸盐形式,以供药用 .

化学反应分析

阿莫罗芬会发生多种类型的化学反应,包括氧化反应和取代反应。 例如,当暴露于过氧化氢时,它可以被氧化形成 N-氧化降解产物 . 这些反应中常用的试剂包括过氧化氢和各种催化剂。 这些反应形成的主要产物包括阿莫罗芬的 N-氧化衍生物 .

相似化合物的比较

阿莫罗芬通常与其他抗真菌化合物(如咪康唑和特比萘芬)进行比较。 虽然这三种化合物都用于治疗真菌感染,但它们的作用机制和疗效特征不同。 咪康唑通过抑制麦角甾醇的合成来发挥作用,与阿莫罗芬类似,但它在实现真菌学治愈方面效率较低 . 另一方面,特比萘芬抑制角鲨烯环氧酶,另一种参与麦角甾醇合成的酶 . 研究表明,与特比萘芬相比,阿莫罗芬在指甲床中的浓度更高,使其更有效地治疗甲癣 .

类似化合物::- 咪康唑

- 特比萘芬

- 环吡酮

属性

IUPAC Name |

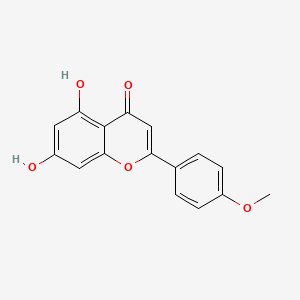

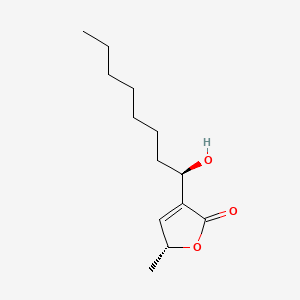

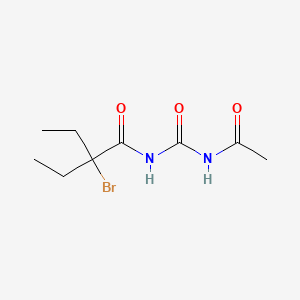

(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHLMHIZUIDKOO-AYHJJNSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046690 | |

| Record name | Amorolfine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78613-35-1 | |

| Record name | Amorolfine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78613-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amorolfine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amorolfine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Amorolfine exert its antifungal activity?

A1: Amorolfine disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes. It inhibits two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-8 isomerase. []

Q2: What are the downstream consequences of Amorolfine's inhibition of ergosterol biosynthesis?

A2: This inhibition leads to the depletion of ergosterol and the accumulation of a sterol precursor called ignosterol in the fungal cell membrane. This disruption compromises membrane integrity and function, ultimately inhibiting fungal growth. [] Additionally, Amorolfine causes thickening of the fungal cell wall and abnormal chitin deposition, further contributing to its antifungal effects. [, ]

Q3: Does Amorolfine exhibit fungicidal or fungistatic activity?

A3: Amorolfine demonstrates both fungistatic and fungicidal properties in vitro, depending on the fungal species and concentration used. [, ]

Q4: What is the spectrum of antifungal activity of Amorolfine?

A4: Amorolfine exhibits a broad spectrum of activity against various fungi, including dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum), yeasts (e.g., Candida species), dimorphic fungi, and molds. [, ]

Q5: Are there any in vitro studies showing synergistic effects of Amorolfine with other antifungals?

A5: Yes, studies have demonstrated synergistic effects when Amorolfine is combined with other antifungals like terbinafine and itraconazole against dermatophytes, yeasts, and molds. [, , ]

Q6: Has the efficacy of Amorolfine in treating onychomycosis been evaluated in clinical trials?

A6: Yes, numerous clinical trials have investigated the efficacy of Amorolfine 5% nail lacquer in treating onychomycosis. Results indicate that it can achieve mycological and clinical cure in a significant proportion of patients, particularly those with mild to moderate infections. [, , , , ]

Q7: Are there advantages to combining Amorolfine nail lacquer with systemic antifungals for onychomycosis treatment?

A7: Yes, meta-analyses and systematic reviews suggest that combining Amorolfine 5% nail lacquer with oral antifungals like terbinafine or itraconazole can lead to higher complete clearance rates compared to systemic monotherapy, without increasing adverse events. []

Q8: Are there any strategies to improve the delivery and stability of Amorolfine?

A8: Researchers are exploring novel drug delivery systems, such as ethosomes and nanoemulgels, to enhance Amorolfine's penetration through the nail plate and improve its efficacy in treating onychomycosis. [, ] Additionally, the incorporation of penetration enhancers and optimization of formulation parameters can further enhance drug delivery and stability. []

Q9: Is there a risk of developing resistance to Amorolfine?

A9: While resistance to Amorolfine is relatively rare, studies have shown that Trichophyton rubrum can develop resistance under in vitro conditions, particularly when exposed to subinhibitory concentrations. [] Cross-resistance with other antifungals, such as terbinafine, has also been observed. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide](/img/structure/B1665394.png)